molecular formula C8H10ClNO B8280100 4-Chloromethyl-2-cyclopropyl-5-methyl-oxazole

4-Chloromethyl-2-cyclopropyl-5-methyl-oxazole

Cat. No. B8280100
M. Wt: 171.62 g/mol
InChI Key: KPPWXOQULFQXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07109225B2

Procedure details

In step b], both products were isolated and characterized as follows: 36.27 g of 2-cyclopropyl-4,5-dimethyl-oxazole 3-oxide (152 mmol, prepared from cyclohexanecarboxaldehyde and diacetyl monooxime as described above) was dissolved in 555 ml of CH2Cl2 and treated dropwise with 16.75 ml of POCl3 (1.2 eq.). The reaction mixture was refluxed over night and then quenched by carefully pouring onto crashed ice/3N NaOH. Separation of the layers, additional extraction of the aqueous phase with CH2Cl2, washing with Na2CO3 and water, drying of the combined organic phase over sodium sulfate, evaporation of the solvents, and, finally, flash chromatography (SiO2, hexane/AcOEt=9/1) yielded in the less polar fractions 6.53 g of 2-(1,3-dichloro-propyl)-4,5-dimethyl-oxazole (MS: 207.1, 209.1 (M+)) and in the more polar ones 10.33 g of 4-chloromethyl-2-cyclopropyl-5-methyl-oxazole as colorless liquid, exhibiting in the 1H-NMR the typical signals at 4.42 ppm (s, 2H), 2.27 (s, 3H), 1.97–2.03 ppm (m, 1H), 0.98–1.04 ppm (m, 4H).
Name
2-cyclopropyl-4,5-dimethyl-oxazole 3-oxide
Quantity
36.27 g
Type
reactant
Reaction Step One
Quantity
555 mL
Type
reactant
Reaction Step One
Name
Quantity
16.75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[O:5][C:6]([CH3:11])=[C:7]([CH3:10])[N+:8]=2[O-])[CH2:3][CH2:2]1.O=P(Cl)(Cl)[Cl:14].[CH2:17]([Cl:19])[Cl:18]>>[Cl:14][CH:1]([C:4]1[O:5][C:6]([CH3:11])=[C:7]([CH3:10])[N:8]=1)[CH2:2][CH2:17][Cl:19].[Cl:18][CH2:10][C:7]1[N:8]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[O:5][C:6]=1[CH3:11]

Inputs

Step One
Name
2-cyclopropyl-4,5-dimethyl-oxazole 3-oxide
Quantity
36.27 g
Type
reactant
Smiles
C1(CC1)C=1OC(=C([N+]1[O-])C)C
Name
Quantity
555 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
16.75 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In step b], both products were isolated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed over night
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by carefully pouring
CUSTOM
Type
CUSTOM
Details
Separation of the layers, additional extraction of the aqueous phase with CH2Cl2
WASH
Type
WASH
Details
washing with Na2CO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the combined organic phase over sodium sulfate, evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
ClC(CCCl)C=1OC(=C(N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.53 g
Name
Type
product
Smiles
ClCC=1N=C(OC1C)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07109225B2

Procedure details

In step b], both products were isolated and characterized as follows: 36.27 g of 2-cyclopropyl-4,5-dimethyl-oxazole 3-oxide (152 mmol, prepared from cyclohexanecarboxaldehyde and diacetyl monooxime as described above) was dissolved in 555 ml of CH2Cl2 and treated dropwise with 16.75 ml of POCl3 (1.2 eq.). The reaction mixture was refluxed over night and then quenched by carefully pouring onto crashed ice/3N NaOH. Separation of the layers, additional extraction of the aqueous phase with CH2Cl2, washing with Na2CO3 and water, drying of the combined organic phase over sodium sulfate, evaporation of the solvents, and, finally, flash chromatography (SiO2, hexane/AcOEt=9/1) yielded in the less polar fractions 6.53 g of 2-(1,3-dichloro-propyl)-4,5-dimethyl-oxazole (MS: 207.1, 209.1 (M+)) and in the more polar ones 10.33 g of 4-chloromethyl-2-cyclopropyl-5-methyl-oxazole as colorless liquid, exhibiting in the 1H-NMR the typical signals at 4.42 ppm (s, 2H), 2.27 (s, 3H), 1.97–2.03 ppm (m, 1H), 0.98–1.04 ppm (m, 4H).
Name
2-cyclopropyl-4,5-dimethyl-oxazole 3-oxide
Quantity
36.27 g
Type
reactant
Reaction Step One
Quantity
555 mL
Type
reactant
Reaction Step One
Name
Quantity
16.75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[O:5][C:6]([CH3:11])=[C:7]([CH3:10])[N+:8]=2[O-])[CH2:3][CH2:2]1.O=P(Cl)(Cl)[Cl:14].[CH2:17]([Cl:19])[Cl:18]>>[Cl:14][CH:1]([C:4]1[O:5][C:6]([CH3:11])=[C:7]([CH3:10])[N:8]=1)[CH2:2][CH2:17][Cl:19].[Cl:18][CH2:10][C:7]1[N:8]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[O:5][C:6]=1[CH3:11]

Inputs

Step One
Name
2-cyclopropyl-4,5-dimethyl-oxazole 3-oxide
Quantity
36.27 g
Type
reactant
Smiles
C1(CC1)C=1OC(=C([N+]1[O-])C)C
Name
Quantity
555 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
16.75 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In step b], both products were isolated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed over night
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by carefully pouring
CUSTOM
Type
CUSTOM
Details
Separation of the layers, additional extraction of the aqueous phase with CH2Cl2
WASH
Type
WASH
Details
washing with Na2CO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the combined organic phase over sodium sulfate, evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
ClC(CCCl)C=1OC(=C(N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.53 g
Name
Type
product
Smiles
ClCC=1N=C(OC1C)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.